molecular formula C16H21N5O2 B6923542 N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B6923542
M. Wt: 315.37 g/mol
InChI Key: UZAKRDWGSPPOJW-UHFFFAOYSA-N
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Description

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxane ring, a phenyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-15(17-10-9-14-8-4-5-11-23-14)12-21-19-16(18-20-21)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAKRDWGSPPOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

    Introduction of the ethyl linker: This step involves the alkylation of the oxane ring with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.

    Formation of the tetrazole ring: This can be accomplished through the cyclization of a suitable nitrile precursor with sodium azide under acidic conditions.

    Coupling of the phenyl group:

    Formation of the acetamide group: This final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.

    Cyclization: Acidic or basic catalysts, solvents such as toluene or acetonitrile, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and cyclization may yield cyclic compounds.

Scientific Research Applications

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and pathways, as well as in the development of new drugs and therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating various biochemical pathways.

    Modulation of gene expression: The compound may influence the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

N-[2-(oxan-2-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide can be compared with other similar compounds, such as:

    N-methyl-N-(oxan-3-ylmethyl)-2-(5-phenyltetrazol-2-yl)acetamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.

    N-(2-oxoethyl)-acetamide: This compound lacks the oxane and tetrazole rings, making it less complex and potentially less versatile in its applications.

    2-(5-phenyltetrazol-2-yl)acetamide: This compound lacks the oxane ring, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.

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